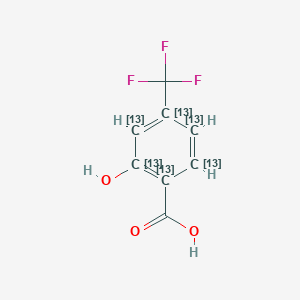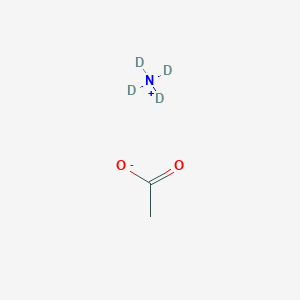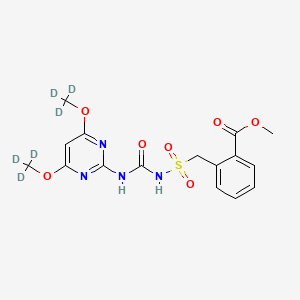
(R)-Malt1-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Malt1-IN-7 is a chemical compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly notable for its role as an inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease, which is involved in immune response regulation and has implications in certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Malt1-IN-7 typically involves several steps, starting from commercially available starting materials. The synthetic route may include steps such as:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of chemical reactions, such as condensation or cyclization.
Introduction of functional groups: Functional groups are added to the core structure through reactions like alkylation, acylation, or halogenation.
Purification and isolation: The final product is purified using techniques such as chromatography and recrystallization to obtain ®-Malt1-IN-7 in its pure form.
Industrial Production Methods
Industrial production of ®-Malt1-IN-7 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-Malt1-IN-7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Substitution reactions can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
®-Malt1-IN-7 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used to investigate the role of MALT1 protease in immune response and inflammation.
Medicine: ®-Malt1-IN-7 is explored for its potential therapeutic applications in treating cancers and autoimmune diseases by inhibiting MALT1 protease activity.
Industry: The compound can be used in the development of new pharmaceuticals and as a tool in drug discovery research.
Mechanism of Action
®-Malt1-IN-7 exerts its effects by inhibiting the MALT1 protease. The mechanism involves binding to the active site of the enzyme, preventing it from cleaving its substrates. This inhibition disrupts the signaling pathways involved in immune response and inflammation, which can be beneficial in treating diseases where these pathways are dysregulated.
Comparison with Similar Compounds
Similar Compounds
®-Rolipram: Another inhibitor with similar therapeutic applications.
®-Malt1-IN-6: A structurally related compound with slight variations in functional groups.
Uniqueness
®-Malt1-IN-7 is unique due to its specific binding affinity and selectivity for the MALT1 protease. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H17F3N8O2S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1-[7-[(1R)-1-methoxyethyl]-2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-yl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl]urea |
InChI |
InChI=1S/C19H17F3N8O2S/c1-9(32-3)14-13(8-24-17-15(14)27-10(2)33-17)29-18(31)28-11-6-12(19(20,21)22)16(23-7-11)30-25-4-5-26-30/h4-9H,1-3H3,(H2,28,29,31)/t9-/m1/s1 |
InChI Key |
UVUPDKHEDALPJC-SECBINFHSA-N |
Isomeric SMILES |
CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)[C@@H](C)OC |
Canonical SMILES |
CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)C(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















